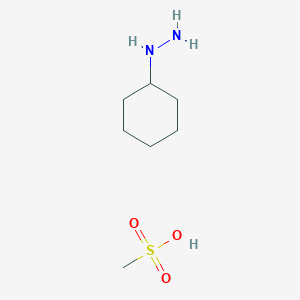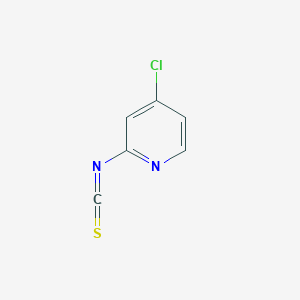
4-Chloro-2-isothiocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isothiocyanatopyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom. The compound is notable for its isothiocyanate functional group, which is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyridyl isothiocyanates, including 4-Chloro-2-isothiocyanatopyridine, involves the reaction of amines with carbon disulfide in the presence of a base such as DABCO or sodium hydride. This reaction forms a dithiocarbamate salt, which is then desulfurized using aqueous iron (III) chloride to yield the isothiocyanate . Another method involves the use of thiophosgene or its derivatives to convert aminopyridines into the corresponding isothiocyanates .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve the use of safer and more efficient reagents to minimize toxicity and environmental impact. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent has been developed as a safer and more efficient method .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, leading to the formation of various substituted pyridines.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydride and DABCO, as well as nucleophiles like amines and alcohols . Reaction conditions typically involve mild temperatures and the use of solvents like dimethylbenzene .
Major Products Formed
Major products formed from reactions involving this compound include substituted pyridines and thiourea derivatives .
Scientific Research Applications
4-Chloro-2-isothiocyanatopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, forming stable thiourea linkages. This reactivity is exploited in bioconjugation techniques to label or modify biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-isothiocyanatopyridine include other pyridyl isothiocyanates and chloropyridines . Examples include:
- Pyridine, 2-chloro-4-isothiocyanato-
- Pyridine, 3-chloro-2-isothiocyanato-
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an isothiocyanate group allows for a diverse range of chemical transformations .
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
4-chloro-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H |
InChI Key |
QZONQNWPWIGKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


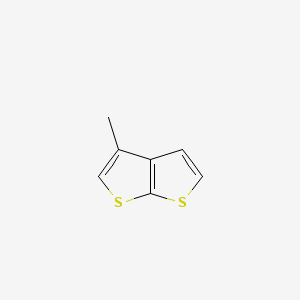
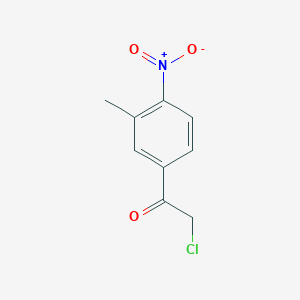
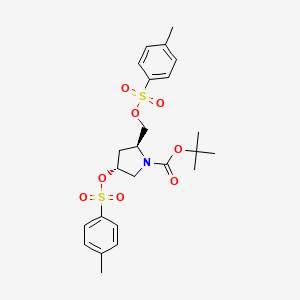
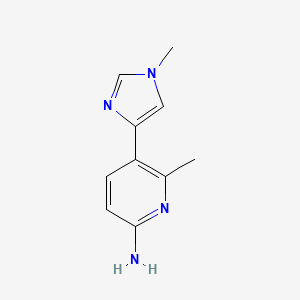
![(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B8585294.png)
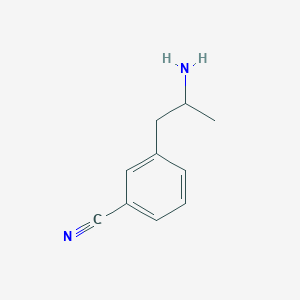

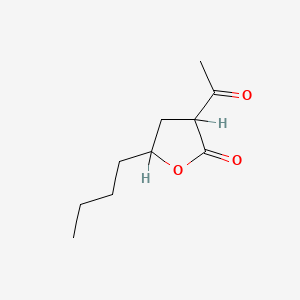
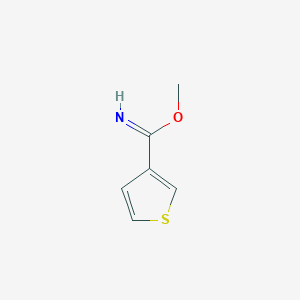
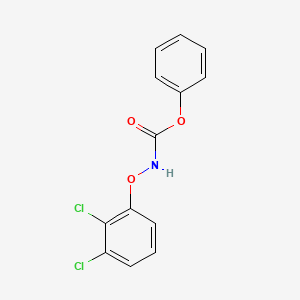
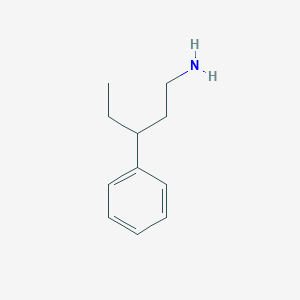
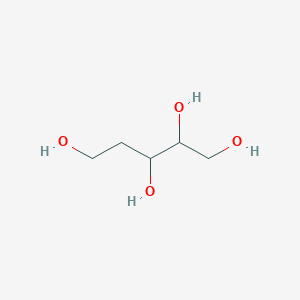
![N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8585357.png)
